molecular formula C24H23ClN4 B11211670 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11211670
M. Wt: 402.9 g/mol
InChI Key: FYHXAOCDEOPZKJ-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group, a phenyl group, and a piperidin-1-yl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and reduce production costs. This includes the use of efficient catalysts, solvent systems, and reaction parameters to scale up the synthesis process.

Chemical Reactions Analysis

7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-tubercular activity. It is evaluated for its efficacy against various pathogens and its potential as a lead compound for drug development.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It is used in studies to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological targets.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets in biological systems. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules. Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

When compared to similar compounds, 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibits unique properties that make it distinct:

Properties

Molecular Formula

C24H23ClN4

Molecular Weight

402.9 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23ClN4/c1-17-10-11-19(14-21(17)25)29-15-20(18-8-4-2-5-9-18)22-23(26-16-27-24(22)29)28-12-6-3-7-13-28/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3

InChI Key

FYHXAOCDEOPZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCCC4)C5=CC=CC=C5)Cl

Origin of Product

United States

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